Glycylalanine
Overview
Description
Synthesis Analysis
The synthesis of glycylalanine and its derivatives has been explored in several studies. For instance, Au(III)-complexes of glycylalanine (H-Gly-Ala-OH) have been synthesized, with structural characterization performed using techniques such as quantum chemical calculations, linear-dichroic infrared spectroscopy, and X-ray diffraction. These studies provide insights into the coordination ability of peptides and their interaction with metals, contributing to the understanding of peptide synthesis mechanisms (Kolev et al., 2006).
Molecular Structure Analysis
The molecular structure of glycylalanine has been analyzed through various spectroscopic and crystallographic methods. Research has shown that glycylalanine forms complexes with metals such as gold and tin, displaying specific geometries and coordination patterns. These structural analyses help in understanding the fundamental properties of glycylalanine and its potential for forming complex structures, which is crucial for its applications in biochemistry and materials science (Kolev et al., 2006).
Chemical Reactions and Properties
Glycylalanine participates in various chemical reactions, highlighting its reactivity and functional versatility. Studies on its coordination with metals have revealed that it can form complexes with distinct properties, influencing the understanding of peptide interactions with metal ions. These insights are pivotal for developing new materials and therapeutic agents based on peptide-metal complexes (Kolev et al., 2006).
Scientific Research Applications
Photo-induced Electron Transfer : Glycylalanine undergoes degradation to acetamide without CO2 production, and is involved in the relaxation of intermediate diradicals in photo-induced electron transfer processes (Hill et al., 1996).
Coordination Chemistry : The dipeptide forms near-square-planar Au(III)-complexes with a single Cl ion attached to the metal center, indicating its coordination ability. This is significant in understanding peptide-metal interactions (Kolev et al., 2006).
Stability in Aqueous Solution : Glycylalanine shows more stability than alanylglycine by 2.7 kcal/mol in its zwitterionic form and by 3.5 kcal/mol in its protonated form, relevant in biochemical and pharmaceutical contexts (Loeffler et al., 2001).
Hydrothermal Decomposition : Under hydrothermal conditions, glycylalanine undergoes hydrolysis and cyclodehydration to produce amino acids, with glycine being a key product (Faisal et al., 2005).
Thermodynamic Properties : The dipeptide has varying partial molar enthalpies and volumes in aqueous solution, suggesting its potential interactions with solvents and implications in biophysical studies (Dyke et al., 1981).
Silk Fibroin Structure Analysis : Partial hydrolysis of silk fibroin revealed glycylalanine as a product, aiding in determining the structure of silk fibroin (Breuer & Bacon, 1957).
Organometallic Chemistry : Glycylalanine-based dicyclohexyltin derivatives demonstrate cytotoxic effects against breast cancer cells, highlighting its potential in medicinal chemistry (Huber et al., 1992).
Safety And Hazards
properties
IUPAC Name |
2-[(2-aminoacetyl)amino]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10N2O3/c1-3(5(9)10)7-4(8)2-6/h3H,2,6H2,1H3,(H,7,8)(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VPZXBVLAVMBEQI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC(=O)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60919063 | |
Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glycyl-dl-alanine | |
CAS RN |
926-77-2, 691-81-6, 3695-73-6, 2325-50-0 | |
Record name | Glycylalanine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=926-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-Glycylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000926772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC522445 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522445 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Glycylalanine | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83246 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | N-(2-Amino-1-hydroxyethylidene)alanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60919063 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | N-glycyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.950 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Glycyl-DL-alanine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | GLYCYLALANINE, DL- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/44L9158R9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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